molecular formula C7H3Cl2NO2S B8087605 Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate

Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate

Cat. No.: B8087605
M. Wt: 236.07 g/mol
InChI Key: IOEOVSHVLPRTJY-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate (CAS 2411635-81-7) is a high-purity chemical building block designed for advanced research and development in medicinal chemistry. This compound features a multi-substituted thiophene core, integrating methyl carboxylate, nitrile, and two chlorine atoms, making it a versatile intermediate for constructing complex molecules. The thiophene scaffold is recognized as a privileged structure in drug discovery, ranking as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade . Its planar, aromatic structure enhances receptor binding, and the presence of the sulfur atom can improve drug-receptor interactions through additional hydrogen bonding . This specific pattern of electron-withdrawing substituents makes it a valuable precursor in metal-catalyzed cross-coupling reactions and multicomponent reactions, which are key methodologies for generating diverse compound libraries for biological screening . Researchers utilize this and related thiophene carboxylates in the synthesis of novel compounds with potential therapeutic applications. Thiophene derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . Recent research highlights the promise of thiophene carboxamide scaffolds in developing potent anticancer agents that act through mechanisms such as caspase activation and mitochondrial depolarization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c1-12-7(11)5-3(2-10)4(8)6(9)13-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEOVSHVLPRTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Prefunctionalized Thiophene Intermediates

The most robust approach involves dichlorination of a preformed thiophene core. Adapting methodologies from CN108997305B, methyl 3-cyano-thiophene-2-carboxylate serves as the precursor, with NCS enabling regioselective chlorination at positions 4 and 5.

Reaction Conditions and Optimization

  • Solvent System : A 1:1–1:2 molar ratio of acetic acid to N,N-dimethylformamide (DMF) optimizes solubility and reaction kinetics.

  • Chlorinating Agent : NCS (4–5 equivalents) ensures complete dichlorination without overhalogenation.

  • Temperature and Time : Reactions proceed at 25–35°C for 4–6 hours, balancing conversion and side-product formation.

Table 1: Optimization of Chlorination Parameters

ParameterOptimal RangeYield (%)
NCS Equivalents4.0–5.090–93
Solvent Ratio (AcOH:DMF)1:1–1:290.5–93
Reaction Time (h)4–691–93

Mechanistic Insights

NCS mediates electrophilic chlorination, with the cyano and ester groups directing substitution to the 4- and 5-positions via resonance and inductive effects. Computational studies on analogous systems suggest that chlorination proceeds through a radical or polar mechanism depending on solvent polarity.

Cyclization Strategies for Thiophene Core Assembly

While direct chlorination dominates industrial workflows, academic studies explore cyclization routes to construct the thiophene ring de novo. For example, cyanothioacetamide—a key reagent in dihydrothiophene synthesis—could theoretically undergo oxidative aromatization to yield 3-cyano-thiophene precursors.

Michael Addition-Cyclization Sequences

Reactions between α,β-unsaturated carbonyl compounds and cyanothioacetamide generate dihydrothiophene intermediates, which are subsequently oxidized to aromatic thiophenes. For instance:

  • Michael Adduct Formation : Cyanothioacetamide reacts with α-bromochalcones to form dihydrothiophenes.

  • Oxidative Aromatization : Treatment with MnO₂ or DDQ yields the fully conjugated thiophene core.

However, this route introduces challenges in controlling oxidation states and requires post-functionalization (e.g., esterification), reducing overall efficiency.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Direct Chlorination : Achieves >90% yields under mild conditions, making it scalable for industrial applications.

  • Cyclization-Oxidation : Lower yields (50–70%) due to multi-step sequences and purification hurdles .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the development of novel compounds. The compound can be involved in:

  • Formation of Thiophene Derivatives : It serves as a precursor for synthesizing thiophene-based compounds that are essential in materials science and organic electronics.
  • Reactivity : The presence of the cyano group enhances its reactivity, allowing it to engage in nucleophilic substitutions and other transformations that lead to the formation of diverse chemical entities .

Biological Applications

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of various pathogens by interacting with specific biological targets. Its mechanism may involve enzyme inhibition or receptor modulation, impacting critical biochemical pathways relevant to microbial survival.
  • Anticancer Properties : The compound has shown promise in cancer research, where it may function as an inhibitor of tumor growth by interfering with cancer cell signaling pathways. Preliminary studies indicate its potential to reduce chemoresistance in certain cancer cell lines .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in drug discovery:

  • Lead Compound for Drug Optimization : Its structural features make it a candidate for developing new therapeutics targeting diseases such as cancer and infectious diseases. Research efforts focus on optimizing its analogs to enhance potency and reduce side effects .
  • Mechanism Exploration : Understanding how this compound interacts with biological systems is crucial for developing effective drugs. Studies are ongoing to elucidate its binding affinities and inhibitory mechanisms against specific enzymes involved in disease progression .

Industrial Applications

The compound is also relevant in industrial applications:

  • Organic Electronics : Due to its electronic properties, this compound can be used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in display technologies.
  • Material Science : It serves as a precursor for producing advanced materials with tailored properties for various applications, including sensors and photovoltaic devices .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of derivatives from this compound that exhibited significant anticancer activity against breast cancer cell lines. The derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The study demonstrated that specific concentrations could inhibit bacterial growth significantly, suggesting its utility as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

  • Structural Differences :
    • The benzo[b]thiophene core incorporates fused aromatic and ketone groups (4,7-dioxo), unlike the fully unsaturated thiophene ring in the target compound.
    • Substituents: Hydroxyl (position 5), methyl (position 3), and ethyl ester (position 2) vs. Cl (positions 4,5), CN (position 3), and methyl ester (position 2) in the target.
  • Reactivity: The hydroxyl and ketone groups in the benzo derivative facilitate electrophilic aromatic substitution, whereas the target’s electron-withdrawing groups favor nucleophilic displacement or cross-coupling reactions.
  • Physical Properties :
    • The benzo derivative’s fused ring system increases rigidity and molecular weight (MW ≈ 292 g/mol), likely reducing volatility compared to the target’s simpler thiophene framework (MW ≈ 250 g/mol).

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile ()

  • Structural Differences: Dihydrothiophene ring (partially saturated) vs. aromatic thiophene in the target. Substituents: Morpholino (position 2), oxo (position 4), and CN (position 3) vs. Cl (positions 4,5), CN (position 3), and methyl ester (position 2).
  • Reactivity: The dihydrothiophene’s reduced conjugation limits aromatic reactivity, while the morpholino group introduces steric bulk. Synthesis: The morpholino compound is synthesized via HCl-mediated cyclization and recrystallization , differing from halogenation pathways for the target.
  • Applications: The morpholino derivative’s polar groups may favor biological activity, whereas the target’s halogenated structure is more suited for materials or catalytic intermediates.

Methyl Esters of Diterpenoid Acids ()

  • Structural Differences: Complex fused-ring diterpenoids (e.g., sandaracopimaric acid methyl ester) vs. simple thiophene in the target. Substituents: Non-halogenated, with hydroxyl or carboxylic ester groups vs. Cl, CN, and methyl ester in the target.
  • Physical Properties: Diterpenoid esters have higher MW (>300 g/mol) and lower solubility in polar solvents due to bulky hydrocarbon frameworks . The target’s smaller size and polar groups enhance solubility in organic solvents.
  • Applications: Diterpenoid esters are studied for antimicrobial/anti-inflammatory properties , while the target’s halogenation suggests utility in electronics or as a synthetic intermediate.

Research Implications

  • Electron-Deficient Thiophenes : The target’s Cl and CN groups enhance its utility in Suzuki-Miyaura couplings, contrasting with hydroxyl/ketone-driven reactivity in benzo derivatives .
  • Toxicity Considerations: While heterocyclic amines () are carcinogenic, the target’s cyano group may pose metabolic risks if converted to amines, though Cl substituents could modulate toxicity .
  • Material Science Potential: The target’s halogenation and ester groups make it a candidate for conductive polymers or ligands in catalysis, unlike diterpenoid esters’ biological focus .

Biological Activity

Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, highlighting its synthesis, biological properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with various reagents. The compound can be synthesized through methods such as dehydrogenation of dihydrothiophene or through multi-component reactions that incorporate carboxylate moieties. The characterization of the compound is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
A54910.5Induction of apoptosis
MCF-712.3Cell cycle arrest

These results indicate a dose-dependent response, suggesting that higher concentrations enhance its cytotoxic effects.

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against various pathogens. Studies have reported effective inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and potential biological targets. For instance, docking analyses with DNA suggest that the compound intercalates between base pairs, which could explain its anticancer activity by disrupting DNA replication.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antibacterial Effects : In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a marked decrease in bacterial colony formation at concentrations as low as 15 µg/mL, highlighting its potential as an antibacterial agent.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4,5-dichloro-3-cyanothiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene scaffold. Key steps include:

Esterification : Start with thiophene-2-carboxylic acid, followed by methylation to introduce the ester group.

Chlorination : Use chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions to introduce chlorine substituents at positions 4 and 3.

Cyanation : Introduce the nitrile group at position 3 via nucleophilic substitution or Pd-catalyzed cyanation.
Purification often employs column chromatography or recrystallization. Similar multi-step approaches are validated in studies of structurally related thiophene esters, where regioselectivity is controlled by temperature and catalyst selection .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. Discrepancies in peak splitting (e.g., unexpected doublets) may indicate steric or electronic effects from the chlorine and nitrile groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from chlorine atoms.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves structural ambiguities, such as bond angles and crystal packing, using programs like SHELXL for refinement .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HCl or HCN vapors during decomposition.
  • Waste Disposal : Segregate halogenated waste according to institutional guidelines. General safety practices for chlorinated organics are outlined in laboratory safety frameworks .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in electron density maps?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to enhance precision.
  • Refinement with SHELXL : Employ anisotropic displacement parameters for non-H atoms and constrain Cl/C≡N groups using DFIX or ISOR commands.
  • Validation : Check for overfitting using R-factors and the Hirshfeld test. Example refinement parameters from similar compounds:
ParameterValue
R₁ (I > 2σ(I))0.035–0.045
wR₂ (all data)0.090–0.110
CCDC DepositionYes

Reference: SHELX-based refinement protocols are widely validated for thiophene derivatives .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Deviations >1 ppm may suggest conformational flexibility or solvent effects.
  • Dynamic Effects : Perform variable-temperature NMR to probe rotational barriers of the ester group.
  • Crystallographic Validation : Resolve discrepancies by confirming the solid-state structure via X-ray diffraction .

Q. What strategies optimize the electronic effects of substituents for targeted reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The –Cl and –C≡N groups polarize the thiophene ring, enhancing electrophilic substitution at position 3.
  • Computational Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and predict sites for nucleophilic attack.
  • Experimental Tuning : Replace methyl ester with bulkier esters (e.g., tert-butyl) to sterically hinder undesired side reactions. Studies on analogous systems demonstrate substituent effects on regioselectivity .

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